molecular formula C10H12ClN B1207244 6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine CAS No. 26232-35-9

6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine

Cat. No.: B1207244
CAS No.: 26232-35-9
M. Wt: 181.66 g/mol
InChI Key: KGJFKHNSLOSGMN-UHFFFAOYSA-N
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Description

6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine is an organic compound belonging to the class of benzazepines. Benzazepines are heterocyclic compounds containing a seven-membered ring with one nitrogen atom. This compound is known for its potential pharmacological activities, particularly as an antagonist of alpha-2 adrenoceptors .

Scientific Research Applications

6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex benzazepine derivatives.

    Biology: Studies have explored its role as an alpha-2 adrenoceptor antagonist, which can influence various physiological processes.

    Medicine: Its potential as an antihypertensive agent has been investigated due to its alpha-2 adrenoceptor antagonistic properties.

    Industry: It is used in the development of pharmaceuticals and other chemical products

Safety and Hazards

The safety information for 6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust, mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine involves the cyclization of N-methyl-N-[2-(2’-chlorophenyl)ethyl]-2-chloroethylamine hydrochloride under Friedel-Crafts conditions. The cyclization step is carried out using Lewis acids such as aluminum chloride in a solution of trichlorobenzene .

Industrial Production Methods

The industrial production methods for this compound typically involve similar cyclization reactions under controlled conditions to ensure high yield and purity. The use of trichlorobenzene and aluminum chloride is common in large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like sodium iodide in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce more saturated benzazepine derivatives .

Mechanism of Action

The mechanism of action of 6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine involves its interaction with alpha-2 adrenoceptors. By antagonizing these receptors, it can modulate the release of neurotransmitters such as norepinephrine, leading to various physiological effects. This antagonistic action is particularly useful in the treatment of hypertension .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine is unique due to its specific substitution pattern and its potent alpha-2 adrenoceptor antagonistic activity. This makes it particularly valuable in the development of antihypertensive agents and other therapeutic applications .

Properties

IUPAC Name

6-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c11-10-3-1-2-8-4-6-12-7-5-9(8)10/h1-3,12H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJFKHNSLOSGMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=C1C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70180868
Record name SK&F 101055
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70180868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26232-35-9
Record name SK&F 101055
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026232359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SK&F 101055
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70180868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The 6-chloro-3-cyano-2,3,4,5-tetrahydro-1H-3-benzazepine was refluxed for 19 hours in a mixture of 30 ml. of glacial acetic acid and 30 ml. of 6N hydrochloric acid. The mixture was concentrated in vacuo to yield 6-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine as the hydrochloride salt of m.p. 214°-215° from ethanol. This salt in turn gave the base 6-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine on treatment with dilute sodium hydroxide solution.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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